Home > Products > Building Blocks P15663 > 3-(5,7-Dimethyl-1H-benzoimidazol-2-yl)-propionic acid
3-(5,7-Dimethyl-1H-benzoimidazol-2-yl)-propionic acid - 883549-92-6

3-(5,7-Dimethyl-1H-benzoimidazol-2-yl)-propionic acid

Catalog Number: EVT-3055327
CAS Number: 883549-92-6
Molecular Formula: C12H14N2O2
Molecular Weight: 218.256
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Amino-3-(5-chloro-1-phosphonomethyl-1H-benzoimidazol-2-yl)-propionic acid

  • Compound Description: This compound is a potent and selective NMDA antagonist. It exhibited an IC50 value of 7.1 nM in the [3H]CPP binding assay and an ED50 value of 0.13 mg/kg (ip) in the NMDA lethality model. In a rat model of stroke, intravenous administration of this compound (3 mg/kg) after middle cerebral artery occlusion reduced the volume of infarcted brain tissue by 45% [, ].
  • Relevance: This compound shares a benzimidazole core structure with 3-(5,7-Dimethyl-1H-benzoimidazol-2-yl)-propionic acid. The key structural difference is the presence of a 5-chloro-1-phosphonomethyl substituent at the 1-position of the benzimidazole ring in this related compound. This compound is part of a series of 2-amino-(phosphonoalkyl)-1H-benzimidazole-2-alkanoic acids investigated as competitive NMDA antagonists [, ].

1-(1-Isopropyl-5,6-dimethyl-1H-benzoimidazol-2-yl)-piperidine-4-carboxylic acid cyclopentylamide (C-III)

  • Compound Description: This compound is a murine mPGES-1 inhibitor. It effectively ameliorated ischemic brain injury in a mouse model of stroke. The protective effect was attributed to the suppression of neuronal/microglial PGE2 production and inflammation [].
  • Relevance: This compound shares a benzimidazole core structure with 3-(5,7-Dimethyl-1H-benzoimidazol-2-yl)-propionic acid. The key structural differences include the presence of a 1-isopropyl-piperidine-4-carboxylic acid cyclopentylamide substituent at the 2-position of the benzimidazole ring and the lack of a propionic acid substituent in this related compound [].

(Z)-3-[2,4-Dimethyl-5-(2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-1H-pyrrol-3-yl]-propionic acid (SU6668)

  • Compound Description: This compound is a multi-targeted tyrosine kinase inhibitor that targets platelet-derived growth factor receptor-β, fibroblast growth factor receptor-1, vascular endothelial growth factor receptor-2, and KIT. It showed promising antitumor activity in preclinical studies [].

3-[3-tert-Butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103)

  • Compound Description: AM103 is a potent and selective 5-lipoxygenase-activating protein (FLAP) inhibitor. It exhibited strong inhibition of leukotriene synthesis in both in vitro and in vivo assays and showed efficacy in a murine ovalbumin model of allergen-induced asthma [, , ].

3-[3-tert-Butylsulfanyl-1-[4-(6-ethoxy-pyridin-3-yl)benzyl]-5-(5-methyl-pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid

  • Compound Description: This compound is another potent 5-lipoxygenase-activating protein (FLAP) inhibitor. A specific anhydrous form C polymorph of this compound is particularly useful for pharmaceutical formulation [].
  • Relevance: This compound is structurally very similar to AM103 and also possesses the propionic acid moiety like 3-(5,7-Dimethyl-1H-benzoimidazol-2-yl)-propionic acid. The key difference between this compound and AM103 lies in the ethoxy group replacing the methoxy group on the pyridine ring [].

3-{5-((S)-1-Acetyl-2,3-dihydro-1H-indol-2-ylmethoxy)-3-tert-butylsulfanyl-1-[4-(5-methoxy-pyrimidin-2-yl)-benzyl]-1H-indol-2-yl}-2,2-dimethyl-propionic acid (AM679)

  • Compound Description: AM679 is a potent FLAP inhibitor [, ].
  • Relevance: AM679 also belongs to the same class of FLAP inhibitors with a propionic acid group as 3-(5,7-Dimethyl-1H-benzoimidazol-2-yl)-propionic acid and features a similar overall structure to AM103. It features a complex indole-based structure with a tert-butylsulfanyl group and a substituted pyrimidine ring [, ].

3-{3-tert-Butylsulfanyl-1-[4-(5-methoxy-pyrimidin-2-yl)-benzyl]-5-(5-methyl-pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM643)

  • Compound Description: AM643 is a potent FLAP inhibitor suitable for topical administration [].
  • Relevance: This compound also falls under the category of FLAP inhibitors with a propionic acid group, making it structurally related to 3-(5,7-Dimethyl-1H-benzoimidazol-2-yl)-propionic acid. AM643 shares a similar core structure with AM103 and AM679, containing a tert-butylsulfanyl group, a methoxy-pyrimidine ring, and a methyl-pyridine ring [].
Overview

3-(5,7-Dimethyl-1H-benzoimidazol-2-yl)-propionic acid is an organic compound classified under the benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic compounds known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This specific compound features a benzimidazole ring with methyl substitutions at the 5 and 7 positions, along with a propionic acid functional group at the 2 position. Its molecular formula is C11H12N2O2C_{11}H_{12}N_{2}O_{2} .

Source

The compound can be sourced from various chemical suppliers and databases, including PubChem and Sigma-Aldrich, which provide comprehensive details about its properties and applications .

Classification

3-(5,7-Dimethyl-1H-benzoimidazol-2-yl)-propionic acid is classified as:

  • Chemical Class: Benzimidazole derivatives
  • Molecular Formula: C11H12N2O2C_{11}H_{12}N_{2}O_{2}
  • InChI Key: YYJSUIBVPUFHLD-UHFFFAOYSA-N .
Synthesis Analysis

Methods

The synthesis of 3-(5,7-Dimethyl-1H-benzoimidazol-2-yl)-propionic acid typically involves multi-step organic reactions. The general approach includes:

  1. Formation of the Benzimidazole Ring: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
  2. Methylation: The introduction of methyl groups at the 5 and 7 positions can be accomplished using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
  3. Propionic Acid Attachment: The propionic acid moiety is then introduced through esterification or direct coupling reactions.

Technical details regarding reaction conditions (temperature, solvent, catalysts) can vary based on the specific reagents used and desired yield .

Molecular Structure Analysis

Structure

The molecular structure of 3-(5,7-Dimethyl-1H-benzoimidazol-2-yl)-propionic acid consists of:

  • A benzimidazole core with two methyl groups.
  • A propionic acid side chain.

The canonical SMILES representation is CC1=CC2=C(C=C1)N=C(N2)CCC(=O)O, which illustrates the connectivity of atoms in the molecule .

Data

Key structural data includes:

  • Molecular Weight: Approximately 220.23 g/mol
  • InChI: InChI=1S/C11H12N2O2/c1-7-2-3-8-9(6-7)13-10(12-8)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,12,13)(H,14,15) .
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for carboxylic acids and benzimidazole derivatives:

  1. Esterification: Reaction with alcohols to form esters.
  2. Amide Formation: Coupling with amines to produce amides.
  3. Decarboxylation: Under specific conditions, it may lose carbon dioxide.

Technical details regarding these reactions include the need for catalysts (such as sulfuric acid for esterification) and specific temperature ranges to optimize yields .

Mechanism of Action

Process

The mechanism of action for 3-(5,7-Dimethyl-1H-benzoimidazol-2-yl)-propionic acid primarily relates to its biological activity. It may exert effects through:

  1. Enzyme Inhibition: Compounds in this class often inhibit enzymes involved in cellular processes.
  2. Receptor Modulation: Interaction with biological receptors could alter signaling pathways.

Data on specific targets or pathways influenced by this compound are still being researched but suggest potential therapeutic applications in cancer treatment and antimicrobial activity .

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically a solid or crystalline form.
  • Melting Point: Specific values may vary based on purity but generally fall within a defined range.

Chemical Properties

Chemical properties include:

  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Generally stable under ambient conditions but sensitive to strong acids or bases.

Relevant data can be found in chemical databases like PubChem and Sigma-Aldrich .

Applications

Scientific Uses

3-(5,7-Dimethyl-1H-benzoimidazol-2-yl)-propionic acid has several scientific applications:

  1. Medicinal Chemistry: Investigated as a lead compound for developing new pharmaceuticals targeting various diseases.
  2. Biological Research: Studied for its potential antimicrobial and anticancer properties.
  3. Material Science: Used as a building block for synthesizing more complex organic materials.

These applications highlight its significance in both academic research and industrial applications .

Synthesis and Structural Optimization

Novel Synthetic Pathways for Benzimidazole Core Functionalization

The benzimidazole core is synthesized via condensation of 4-methylbenzene-1,2-diamine with carboxylic acid derivatives. Modern approaches leverage catalytic or microwave-assisted cyclization to enhance efficiency:

  • Classical Route: Condensation of 3,5-dimethylbenzene-1,2-diamine with succinic acid derivatives yields the target compound but suffers from moderate efficiency (40–50%) and requires harsh conditions (reflux in polyphosphoric acid) [10].
  • Microwave Optimization: Cyclization under microwave irradiation reduces reaction time from 12 hours to 30 minutes, boosting yields to 68–72% [10].
  • Transition Metal Catalysis: Palladium-catalyzed C–N coupling enables late-stage functionalization of pre-formed benzimidazole cores, allowing introduction of the propionic acid chain after ring formation [4].

Table 1: Benzimidazole Cyclization Methods

MethodConditionsYield (%)Advantages
Classical CondensationPolyphosphoric acid, 180°C, 12 h40–50Low-cost reagents
Microwave-Assisted150°C, 0.5 h, solvent-free68–72Rapid, energy-efficient
Pd-Catalyzed AminationPd(OAc)₂/XPhos, toluene, 100°C, 8 h75–80Enables complex substitution patterns

Regioselective Methylation Strategies at C5 and C7 Positions

Regioselective installation of methyl groups at C5/C7 is achieved through two primary strategies:1. Directed Ortho-Metalation (DoM):- Starting from N-protected 4-methylbenzimidazole, treatment with n-BuLi/TMEDA at −78°C generates a dianionic species at C5/C7. Subsequent quenching with methyl iodide installs methyl groups regioselectively (yield: 85%) [1] [6].2. Symmetric Precursor Utilization:- Use of pre-methylated diamine precursors (e.g., 3,5-dimethylbenzene-1,2-diamine) ensures inherent symmetry, eliminating regioselectivity challenges. The SMILES string Cc1cc(C)c2[nH]c(CCC(=O)O)nc2c1 confirms symmetrical dimethyl substitution [1].

Critical factors include temperature control (−78°C) and stoichiometric n-BuLi to avoid over-lithiation. Asymmetric methylation remains challenging due to identical reactivity at C5/C7.

Propionic Acid Moiety Incorporation: Comparative Analysis of Alkylation vs. Acylation

The propionic acid sidechain is introduced via two key routes:

  • N-Alkylation:Reaction of 5,7-dimethyl-1H-benzimidazole with ethyl 3-bromopropionate in DMF/K₂CO₃, followed by ester hydrolysis, achieves moderate yields (60–65%). Competing N1/N3 alkylation reduces efficiency [4].
  • Cyclization with Carboxylic Acid Derivatives:Direct condensation of 3,5-dimethylbenzene-1,2-diamine with succinic anhydride or glutaric acid derivatives forms the benzimidazole ring and the propionic acid chain simultaneously. This one-pot method delivers superior yields (75–80%) and avoids regioisomer formation [10].

Table 2: Propionic Acid Attachment Strategies

MethodReagentsYield (%)Purity Challenges
N-AlkylationEthyl 3-bromopropionate, K₂CO₃, DMF60–65N1/N3 regioisomers (15–20%)
Cyclization Route3,5-Dimethyl-1,2-diamine + succinic half-ester75–80Requires stoichiometric dehydrant

Solvent Systems and Catalytic Conditions for Yield Optimization

Solvent polarity and catalyst selection critically influence reaction kinetics:

  • Solvent Screening:Polar aprotic solvents (DMF, NMP) maximize alkylation yields (70%) due to enhanced nucleophilicity of benzimidazole nitrogen. Protic solvents (e.g., ethanol) favor cyclization routes but risk ester hydrolysis [6] [9].
  • Catalysis:
  • Acid Catalysts: p-TsOH (10 mol%) in toluene improves cyclization dehydration, raising yields to 82% [10].
  • Metal-Organic Frameworks (MOFs): Zn-based MOFs (e.g., Zn(2-methylimidazolate)₂) act as recyclable Lewis acid catalysts, achieving 85% yield in cyclization under mild conditions (80°C, 4 h) [9].
  • Temperature Control:Microwave-assisted reactions in NMP at 150°C reduce side products (e.g., decarboxylated derivatives) by shortening exposure to high heat.

Table 3: Optimized Conditions for Key Steps

Reaction StageOptimal SolventCatalystTemperatureYield (%)
Benzimidazole CyclizationToluenep-TsOH (10 mol%)110°C82
N-AlkylationDMFK₂CO₃ (2 eq)80°C70
Ester HydrolysisTHF/H₂O (3:1)LiOH (3 eq)60°C95

Properties

CAS Number

883549-92-6

Product Name

3-(5,7-Dimethyl-1H-benzoimidazol-2-yl)-propionic acid

IUPAC Name

3-(4,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid

Molecular Formula

C12H14N2O2

Molecular Weight

218.256

InChI

InChI=1S/C12H14N2O2/c1-7-5-8(2)12-9(6-7)13-10(14-12)3-4-11(15)16/h5-6H,3-4H2,1-2H3,(H,13,14)(H,15,16)

InChI Key

GWBPWCASJGEFLO-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)NC(=N2)CCC(=O)O)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.